molecular formula C23H22N2O3 B4959302 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

カタログ番号 B4959302
分子量: 374.4 g/mol
InChIキー: MOAMGSSRRPCHLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as BEHQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEHQ belongs to the class of quinazolinone derivatives and has been found to exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

作用機序

The mechanism of action of 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it has been suggested that its anti-inflammatory and antioxidant activities are mediated through the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.

実験室実験の利点と制限

One of the advantages of 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is its potential as a therapeutic agent for the treatment of various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

将来の方向性

There are several future directions for 3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone research. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, more research is needed to understand the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of various diseases. Further studies are also needed to investigate the potential side effects of this compound and its safety profile in vivo. Finally, more research is needed to explore the potential of this compound as a lead compound for the development of new quinazolinone derivatives with improved pharmacological properties.

合成法

3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized using various methods, including the reaction of 2-aminobenzamide with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2-(3-ethoxy-4-hydroxyphenyl)-3-substituted quinazolin-4(3H)-ones, which can be further reacted with benzyl chloride in the presence of a base to obtain this compound.

科学的研究の応用

3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound also has antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.

特性

IUPAC Name

3-benzyl-2-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-2-28-21-14-17(12-13-20(21)26)22-24-19-11-7-6-10-18(19)23(27)25(22)15-16-8-4-3-5-9-16/h3-14,22,24,26H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAMGSSRRPCHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。